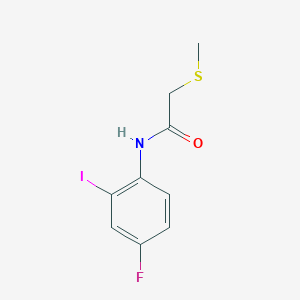![molecular formula C27H22NP B14913841 3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is an organophosphorus compound that features a diphenylphosphanyl group attached to a biphenyl structure, with a propanenitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile typically involves the reaction of 2-bromo-1,1’-biphenyl with diphenylphosphine under palladium-catalyzed conditions. The reaction proceeds through a cross-coupling mechanism, often employing a base such as potassium carbonate and a solvent like toluene. The resulting intermediate is then subjected to a nucleophilic substitution reaction with acrylonitrile to introduce the propanenitrile group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting nitriles to amines.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is utilized in several scientific research applications:
Chemistry: As a ligand in transition metal-catalyzed reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile primarily involves its role as a ligand. It coordinates with transition metals through the phosphorus atom, forming stable complexes that facilitate various catalytic processes. The biphenyl structure provides steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(diphenylphosphanyl)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.
1,3-Bis(diphenylphosphino)propane (DPPP): Another diphosphine ligand used in cross-coupling reactions.
Uniqueness
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is unique due to its combination of a diphenylphosphanyl group with a biphenyl structure and a propanenitrile group. This unique structure provides distinct steric and electronic properties, making it a versatile ligand in various catalytic applications.
Eigenschaften
Molekularformel |
C27H22NP |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
3-[2-(2-diphenylphosphanylphenyl)phenyl]propanenitrile |
InChI |
InChI=1S/C27H22NP/c28-21-11-13-22-12-7-8-18-25(22)26-19-9-10-20-27(26)29(23-14-3-1-4-15-23)24-16-5-2-6-17-24/h1-10,12,14-20H,11,13H2 |
InChI-Schlüssel |
OTHYOAAQHHCVKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)





![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)
